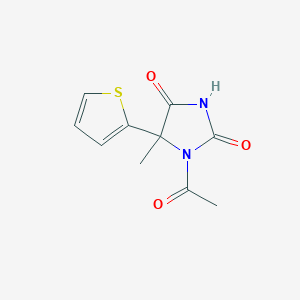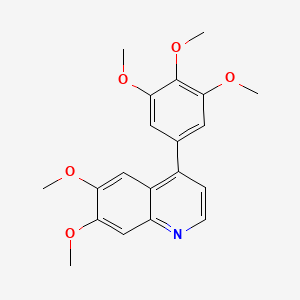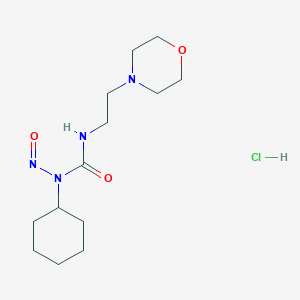
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a morpholine ring, and a nitrosourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)urea
Uniqueness
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is unique due to its nitrosourea moiety, which imparts distinct chemical reactivity and biological activity compared to its thiourea and urea analogs. The presence of the nitrosourea group allows for specific interactions with DNA, making it a valuable compound for research in medicinal chemistry and oncology.
特性
CAS番号 |
80413-87-2 |
|---|---|
分子式 |
C13H25ClN4O3 |
分子量 |
320.81 g/mol |
IUPAC名 |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride |
InChI |
InChI=1S/C13H24N4O3.ClH/c18-13(14-6-7-16-8-10-20-11-9-16)17(15-19)12-4-2-1-3-5-12;/h12H,1-11H2,(H,14,18);1H |
InChIキー |
QMQGXLCGTWDOSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C(=O)NCCN2CCOCC2)N=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
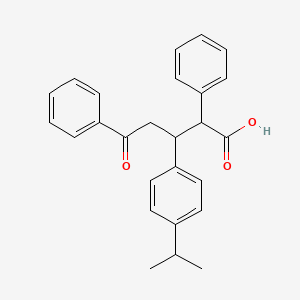
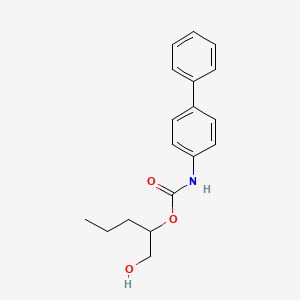
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
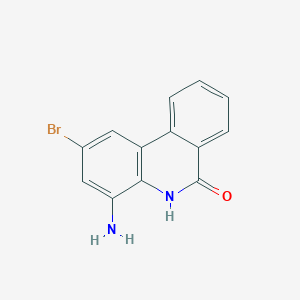

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
